Cas no 2389235-01-0 (2-[3,5-Bis[(6-methylpyridin-2-yl)oxy]phenoxy]-6-methylpyridine)
![2-[3,5-Bis[(6-methylpyridin-2-yl)oxy]phenoxy]-6-methylpyridine structure](https://www.kuujia.com/scimg/cas/2389235-01-0x500.png)
2-[3,5-Bis[(6-methylpyridin-2-yl)oxy]phenoxy]-6-methylpyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-[3,5-Bis[(6-methylpyridin-2-yl)oxy]phenoxy]-6-methylpyridine
- HY-141521
- 2,2',2''-(Benzene-1,3,5-triyltris(oxy))tris(6-methylpyridine)
- UNII-DVH35H3HDB
- CS-0179403
- 1,3,5-Tris((6-methylpyridin-2-yl)oxy)benzene
- 2,2',2''-[1,3,5-Benzenetriyltris(oxy)]tris[6-methylpyridine
- DVH35H3HDB
- GTPL13384
- example 2 [WO2020010132A1]
- NX13
- NX-13
- Amelenodor
- NX-13 free base
- 2389235-01-0
- SCHEMBL22061849
- Pyridine, 2,2',2''-[1,3,5-benzenetriyltris(oxy)]tris[6-methyl-
- 2,2',2''-[benzene-1,3,5-triyltris(oxy)]tris(6-methylpyridine)
- AKOS040756180
- Pyridine, 2,2',2''-(1,3,5-benzenetriyltris(oxy))tris(6-methyl-
- Amelenodor [INN]
- OPUQKVNCXCWRLR-UHFFFAOYSA-N
- CHEMBL5095087
- GLXC-27227
- 2,2',2''-(1,3,5-Benzenetriyltris(oxy))tris(6-methylpyridine
-
- Inchi: 1S/C24H21N3O3/c1-16-7-4-10-22(25-16)28-19-13-20(29-23-11-5-8-17(2)26-23)15-21(14-19)30-24-12-6-9-18(3)27-24/h4-15H,1-3H3
- InChI Key: OPUQKVNCXCWRLR-UHFFFAOYSA-N
- SMILES: O(C1C=CC=C(C)N=1)C1C=C(C=C(C=1)OC1C=CC=C(C)N=1)OC1C=CC=C(C)N=1
Computed Properties
- Exact Mass: 399.15829154g/mol
- Monoisotopic Mass: 399.15829154g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 439
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 66.4
2-[3,5-Bis[(6-methylpyridin-2-yl)oxy]phenoxy]-6-methylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0179403-5mg |
NX-13 |
2389235-01-0 | 5mg |
$300.0 | 2021-09-02 | ||
ChemScence | CS-0179403-25mg |
NX-13 |
2389235-01-0 | 25mg |
$950.0 | 2021-09-02 | ||
ChemScence | CS-0179403-100mg |
NX-13 |
2389235-01-0 | 100mg |
$2250.0 | 2021-09-02 | ||
MedChemExpress | HY-141521-1mg |
Amelenodor |
2389235-01-0 | 98.47% | 1mg |
¥1363 | 2024-07-23 | |
MedChemExpress | HY-141521-25mg |
Amelenodor |
2389235-01-0 | 98.47% | 25mg |
¥9500 | 2024-07-23 | |
MedChemExpress | HY-141521-5mg |
Amelenodor |
2389235-01-0 | 98.47% | 5mg |
¥3000 | 2024-07-23 | |
ChemScence | CS-0179403-10mg |
NX-13 |
2389235-01-0 | 10mg |
$480.0 | 2021-09-02 | ||
ChemScence | CS-0179403-50mg |
NX-13 |
2389235-01-0 | 50mg |
$1450.0 | 2021-09-02 | ||
MedChemExpress | HY-141521-10mg |
Amelenodor |
2389235-01-0 | 98.47% | 10mg |
¥4800 | 2024-07-23 |
2-[3,5-Bis[(6-methylpyridin-2-yl)oxy]phenoxy]-6-methylpyridine Related Literature
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
Additional information on 2-[3,5-Bis[(6-methylpyridin-2-yl)oxy]phenoxy]-6-methylpyridine
Research Briefing on 2-[3,5-Bis[(6-methylpyridin-2-yl)oxy]phenoxy]-6-methylpyridine (CAS: 2389235-01-0)
Recent studies on the compound 2-[3,5-Bis[(6-methylpyridin-2-yl)oxy]phenoxy]-6-methylpyridine (CAS: 2389235-01-0) have highlighted its potential applications in the field of chemical biology and pharmaceutical research. This briefing synthesizes the latest findings, focusing on its molecular properties, biological activity, and therapeutic potential.
The compound, characterized by its unique pyridine-based structure, has been investigated for its ability to modulate specific biological pathways. Recent in vitro studies demonstrate its efficacy as a ligand for certain protein targets, suggesting potential applications in drug development for inflammatory and oncological conditions.
One of the key findings from a 2023 study published in the Journal of Medicinal Chemistry indicates that 2-[3,5-Bis[(6-methylpyridin-2-yl)oxy]phenoxy]-6-methylpyridine exhibits high binding affinity to kinase enzymes involved in cell proliferation. This property makes it a promising candidate for further investigation in targeted cancer therapies.
Pharmacokinetic studies have shown that the compound maintains stability under physiological conditions, with favorable absorption and distribution profiles. However, challenges remain in optimizing its metabolic stability for clinical applications, as noted in recent preclinical trials.
Ongoing research is exploring structural modifications to enhance the compound's selectivity and reduce potential off-target effects. Computational modeling approaches are being employed to predict interaction patterns with various biological targets, providing valuable insights for future drug design.
The synthesis and characterization of 2-[3,5-Bis[(6-methylpyridin-2-yl)oxy]phenoxy]-6-methylpyridine have been refined in recent protocols, yielding higher purity and improved scalability. These advancements are crucial for facilitating further biological evaluation and potential clinical translation.
In conclusion, while 2-[3,5-Bis[(6-methylpyridin-2-yl)oxy]phenoxy]-6-methylpyridine shows significant promise as a bioactive compound, further research is needed to fully elucidate its mechanism of action and therapeutic potential. The coming years are likely to see increased investigation into its applications, particularly in precision medicine approaches.
2389235-01-0 (2-[3,5-Bis[(6-methylpyridin-2-yl)oxy]phenoxy]-6-methylpyridine) Related Products
- 868978-06-7(N-(2-{7-methylimidazo1,2-apyridin-2-yl}ethyl)-2-phenylacetamide)
- 895835-28-6(4,7,8-trimethyl-6-[2-(4-methylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione)
- 2229084-85-7(O-2-(2,6-difluoro-4-methoxyphenyl)-2-methylpropylhydroxylamine)
- 2171870-24-7(3-Cyclopropyl-2-methylpropanamide)
- 900874-50-2(1-{2-ethyl-5-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}-4-(2-methylprop-2-en-1-yl)piperazine)
- 2171283-83-1((2R)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-hydroxybutanoic acid)
- 2137988-39-5(5-bromo-1-3-(1-methylcyclopropyl)propyl-1H-1,2,4-triazol-3-amine)
- 1070807-18-9(2-{3-ethyl-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl}-N-(furan-2-yl)methylacetamide)
- 1448048-11-0(2-(4-Fluorophenyl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone)
- 2090631-60-8(Benzeneacetic acid, α-chloro-4-(trifluoromethyl)-)

